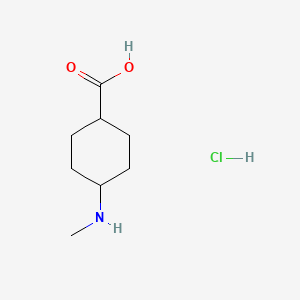

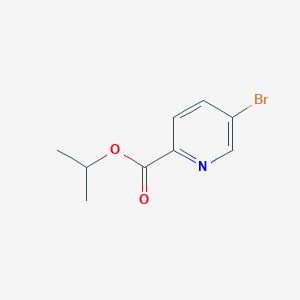

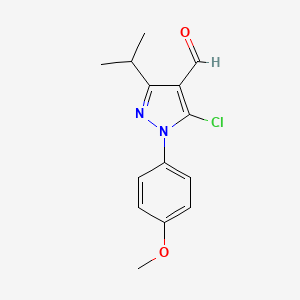

![molecular formula C9H14O2 B6332741 (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 811836-44-9](/img/structure/B6332741.png)

(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid

描述

“(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound that is part of the class of organic compounds known as carboxylic acids . It is a derivative of the parent compound "1-Azabicyclo [2.2.2]octane-2-carboxylic acid hydrochloride" .

Synthesis Analysis

The synthesis of “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” and its derivatives involves complex organic reactions . For instance, 1,4-diazabicyclo [2.2.2]octane (DABCO) is frequently used as a base, catalyst, and reagent in organic chemistry . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .Molecular Structure Analysis

The molecular structure of “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” is characterized by a bicyclic framework, which is a structure formed by two fused rings . The InChI code for this compound is 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H .Chemical Reactions Analysis

The chemical reactions involving “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” are diverse and depend on the specific conditions of the reaction . For example, a ruthenium-based photoredox catalyst in combination with a substoichiometric amount of DABCO can efficiently catalyze dual decarboxylative couplings .Physical And Chemical Properties Analysis

“(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 168.19 . The compound is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .科学研究应用

Synthesis of Carbocyclic and Heterocyclic Compounds

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid: is utilized in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds. Its structure allows for the formation of complex rings that are prevalent in many pharmaceuticals and agrochemicals .

Protection and Deprotection of Functional Groups

In organic synthesis, protecting groups are essential for the step-wise construction of molecules(2S)-bicyclo[2.2.2]octane-2-carboxylic acid can be used to protect functional groups during reactions, and subsequently, the protected groups can be removed or deprotected when needed .

Formation of Carbon-Carbon Bonds

The compound plays a critical role in the formation of carbon-carbon bonds, which is a fundamental aspect of building organic frameworks. This application is crucial in the development of new materials and chemicals .

Synthesis of Functional Groups

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid: finds applications in the synthesis of various functional groups such as isothiocyanate, amide, and ester. These functional groups are key in the development of a variety of chemical products .

Catalysis in Organic Reactions

The compound acts as a catalyst in several organic reactions, including cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions. Its catalytic properties enhance the efficiency and selectivity of these reactions .

Organic Synthesis Building Block

As a building block in organic synthesis, (2S)-bicyclo[2.2.2]octane-2-carboxylic acid is used to construct more complex molecules. It serves as a precursor for the synthesis of various organic compounds, demonstrating its versatility in chemical synthesis .

安全和危害

The safety information for “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” indicates that it is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

属性

IUPAC Name |

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGHXVHKCJNBW-RRQHEKLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1C[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)

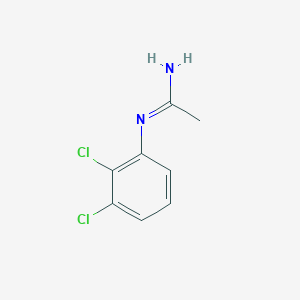

![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)